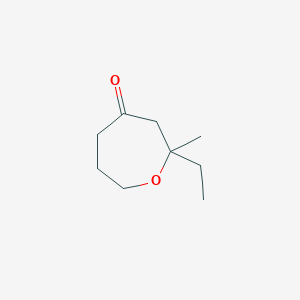
2-Ethyl-2-methyloxepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyloxepan-4-one is an organic compound belonging to the class of oxepanes, which are seven-membered cyclic ethers. This compound is characterized by the presence of an oxepane ring with ethyl and methyl substituents at the second carbon and a ketone group at the fourth carbon. It is a versatile compound with various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxepan-4-one can be achieved through several methods. One common approach involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (m-CPBA) and trifluoroacetic acid (TFA) as reagents . The reaction is typically carried out in dichloromethane (CH2Cl2) at 0°C, followed by warming to room temperature and allowing the reaction to proceed for 24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloxepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen atom in the oxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or lactones.
Reduction: Alcohols.
Substitution: Substituted oxepanes with various functional groups.
Scientific Research Applications
2-Ethyl-2-methyloxepan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxepan-4-one depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes, undergoing transformations through catalytic processes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors, leading to the formation of specific products or intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: A precursor in the synthesis of 2-Ethyl-2-methyloxepan-4-one.
5-Methyloxepan-2-one: Another oxepane derivative with different substituents and properties.
2-Ethyl-2-methyl-1,3-dioxolane-4-one: A structurally similar compound with a dioxolane ring instead of an oxepane ring.
Uniqueness
This compound is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
62519-14-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-ethyl-2-methyloxepan-4-one |
InChI |
InChI=1S/C9H16O2/c1-3-9(2)7-8(10)5-4-6-11-9/h3-7H2,1-2H3 |
InChI Key |
AXYRTCWSQVRMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)CCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


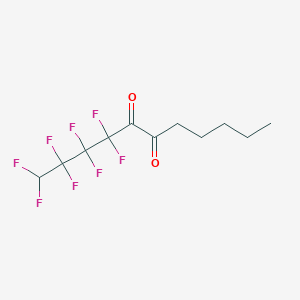
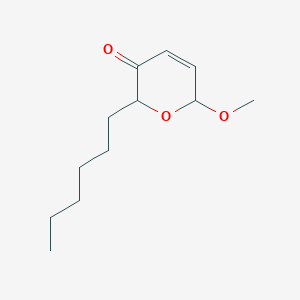
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


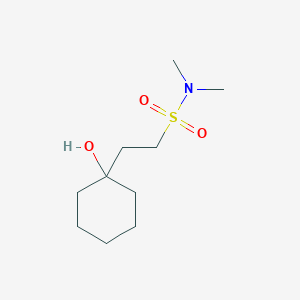
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)

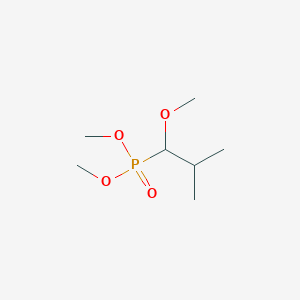
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

